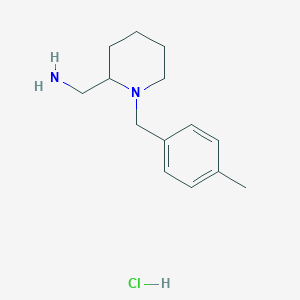

(1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C13H20ClN It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride typically involves the reaction of piperidine derivatives with benzyl halides under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, which are optimized for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, sulfonates

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

- Receptor Interaction : This compound has been studied for its interaction with various receptors, including the CXCR4 chemokine receptor. Research indicates that derivatives of piperidin-2-ylmethanamine can act as antagonists, potentially offering therapeutic strategies for diseases involving CXCR4, such as cancer and HIV .

- Analgesic Properties : Studies have suggested that piperidine derivatives may exhibit analgesic effects. The mechanism is believed to involve modulation of pain pathways in the central nervous system, making these compounds candidates for pain management therapies.

- Antidepressant Activity : Some research indicates that (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride may influence neurotransmitter systems associated with mood regulation, suggesting potential applications in treating depression .

Chemical Biology

- Fluorescent Probes : The compound's structure allows it to be used as a fluorescent probe in biological assays. Its ability to emit fluorescence can aid in visualizing cellular processes or tracking biological interactions in vitro.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for developing new therapeutic agents targeting metabolic pathways involved in various diseases .

Case Studies

Mécanisme D'action

The mechanism of action of (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

Piperidinone: A derivative of piperidine with a ketone functional group.

Spiropiperidines: Compounds containing a spiro-connected piperidine ring.

Uniqueness: (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

Overview

(1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound may exhibit various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methylbenzyl group and a methanamine moiety. The hydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound may involve interactions with neurotransmitter systems, particularly those related to the modulation of GABA (gamma-aminobutyric acid) transporters. Compounds with similar structures have been shown to inhibit GABA uptake, which can influence neuronal excitability and has implications for treating neuropathic pain and other neurological disorders .

In Vitro Studies

In vitro studies evaluating the compound's efficacy typically involve measuring its inhibitory potency against specific targets. For instance, compounds that can reduce GABA uptake significantly at concentrations below 100 μM are considered active. This is assessed using assays such as liquid chromatography-mass spectrometry (LC-MS) to quantify binding affinities .

Case Studies

- GABA Transporter Inhibition : A study demonstrated that derivatives with piperidine rings, similar to this compound, showed promising inhibition of GABA transporters mGAT1 and mGAT4. The structure-activity relationship (SAR) indicated that modifications at the piperidine position could enhance binding affinity and selectivity .

- Cytotoxicity Evaluation : Another investigation into related compounds revealed varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can lead to significant changes in biological activity. The presence of the piperidine ring was crucial for maintaining activity against specific cancer types .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN |

| Molecular Weight | 235.75 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Biological Activity Assay | IC50 Value (μM) |

|---|---|

| GABA Uptake Inhibition | < 100 |

| Cytotoxicity (HeLa Cells) | 5.0 |

Propriétés

IUPAC Name |

[1-[(4-methylphenyl)methyl]piperidin-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-5-7-13(8-6-12)11-16-9-3-2-4-14(16)10-15;/h5-8,14H,2-4,9-11,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZURGZKLRTJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCCC2CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.